molecular formula C14H11ClS B8294758 11-Chloro-6,11-dihydrodibenz[b,e]thiepin

11-Chloro-6,11-dihydrodibenz[b,e]thiepin

Cat. No. B8294758
M. Wt: 246.8 g/mol
InChI Key: LYGVSZXMMRLJPF-UHFFFAOYSA-N
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Patent
US03985895

Procedure details

19.5 G. of 6,11-dihydro-dibenzo[b,e]thiepin-11-ol, 25 ml. of thionyl chloride and 180 ml. of absolute benzene are heated under reflux conditions for 2 hours. The mixture is evaporated, treated several times with absolute benzene and then evaporated. The crude 11-chloro-6,11-dihydro-dibenzo[b,e]thiepin obtained as the residue is used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH:10](O)[C:9]3[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=3[CH2:7][S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:19])=O>C1C=CC=CC=1>[Cl:19][CH:10]1[C:9]2[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=2[CH2:7][S:6][C:5]2[CH:4]=[CH:3][CH:2]=[CH:1][C:11]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SCC3=C(C(C21)O)C=CC=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
ADDITION
Type
ADDITION
Details
treated several times with absolute benzene
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1C2=C(SCC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.